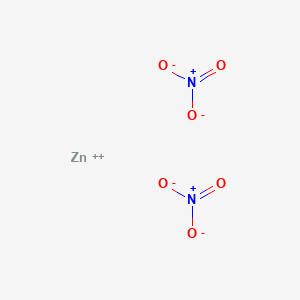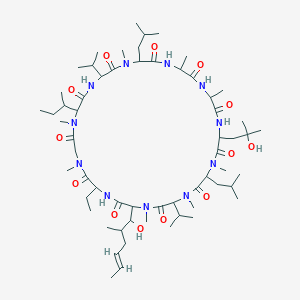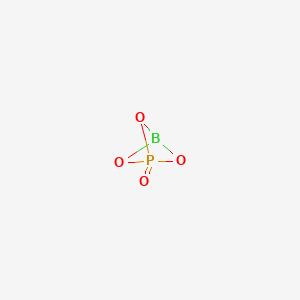
Blei(II)-fluorid
Übersicht
Beschreibung
Lead(II) fluoride is an inorganic compound with the chemical formula PbF₂. It is a white solid that is polymorphic, meaning it can exist in more than one form. At ambient temperatures, lead fluoride exists in an orthorhombic form, while at high temperatures, it takes on a cubic form . This compound is known for its high melting point of 824°C and boiling point of 1,293°C .
Wissenschaftliche Forschungsanwendungen
Lead(II) fluoride has several scientific research applications:
Low Melting Glasses: It is used in the production of low melting glasses and glass coatings that reflect infrared rays.
Phosphors for Television Screens: Lead(II) fluoride is used in phosphors for television-tube screens.
Catalyst: It serves as a catalyst in the manufacture of picoline.
Scintillators: Lead(II) fluoride is used in scintillators for detecting ionizing radiation, such as in the Muon g−2 experiment.
Wirkmechanismus
Target of Action
Lead fluoride, also known as lead (II) fluoride, primarily targets proteins and organelles within cells . It has been found to interact with the Acyl-CoA-binding protein, which plays a role in protein dimerization activity .
Mode of Action
The mode of action of lead fluoride can be attributed to four key mechanisms: inhibition of proteins, organelle disruption, altered pH, and electrolyte imbalance . Fluoride ions are known to inhibit glycolysis at the cellular level . Additionally, fluoride readily associates with metals, which can lead to the displacement of metal-interacting partners in nature .
Biochemical Pathways
Fluoride-induced apoptosis is a significant biochemical pathway affected by lead fluoride. This process is activated via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . Fluoride can induce apoptosis by upregulating oxidative stress-induced lipid peroxidation, leading to mitochondrial dysfunction and further activation of caspase-9 and caspase-3 .
Pharmacokinetics
The pharmacokinetics of fluoride, a component of lead fluoride, are primarily governed by pH and storage in bone . After absorption, fluoride reaches different organs and body tissues through blood circulation. Calcified tissues, mainly bone and teeth, act as a natural sink for fluoride and contain about 99% of the total body fluoride burden . Renal clearance of fluoride depends on pH and glomerular filtration rate .
Result of Action
The result of lead fluoride’s action can lead to various cellular and molecular effects. High and chronic exposure to fluoride causes cellular apoptosis . In bones, fluoride alters osteogenesis by replacing calcium, resulting in bone deformities . In skeletal muscles, high concentration and long-term exposure to fluoride cause loss of muscle proteins leading to atrophy .
Biochemische Analyse
Biochemical Properties
Lead fluoride interacts with various biomolecules in the body. It is known to induce oxidative stress, hormonal disruptions, and neurotoxicity . Fluoride, a component of lead fluoride, is known to inhibit enzymes, disrupt organelles, alter pH, and cause electrolyte imbalance . It is also known to act as an enzymatic poison .
Cellular Effects
Lead fluoride has various effects on cells. It can cause oxidative stress, damage to organelles, and apoptosis in single cells . In skeletal muscles, high concentration and long-term exposure to fluoride, a component of lead fluoride, can cause loss of muscle proteins leading to atrophy . Fluoride can also affect cellular energy metabolism, synthesis of inflammatory factors, neurotransmitter metabolism, microglial activation, and the expression of proteins involved in neuronal maturation .
Molecular Mechanism
The molecular mechanism of lead fluoride’s action involves its interaction with biomolecules and its impact on gene expression. Fluoride can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance . It can also induce cellular apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lead fluoride can change over time. Exposure to high concentrations of fluoride, such as those often exceeding 100 ppm in laboratory settings, results in a wide array of toxicity phenotypes . These include oxidative stress, organelle damage, and apoptosis in single cells, and skeletal and soft tissue damage in multicellular organisms .
Dosage Effects in Animal Models
The effects of lead fluoride can vary with different dosages in animal models. For instance, a study showed significant differences in thyroid hormones and the Total Antioxidant Capacity (TAC) in rats exposed to different concentrations of fluoride . High and chronic exposure to fluoride can cause cellular apoptosis .
Metabolic Pathways
Lead fluoride can affect various metabolic pathways. Fluoride is known to inhibit the membrane-bound, proton-pumping H±ATPase, which is involved in the generation of proton gradients through the efflux of protons from the cell at the expense of ATP .
Transport and Distribution
Fluoride, a component of lead fluoride, is known to readily associate with metals . This affinity is driven by three factors: a negative Gibbs free energy for formation, a high stability constant, and poor solubility of the metal–fluoride complex .
Subcellular Localization
The subcellular localization of lead fluoride is not well studied. The subcellular localization of a protein or compound is often tied to its function . Therefore, understanding where lead fluoride localizes within the cell could provide insights into its effects on cellular function.
Vorbereitungsmethoden
Lead(II) fluoride can be synthesized through several methods:
Reaction with Hydrofluoric Acid: Lead(II) fluoride can be prepared by treating lead hydroxide or lead carbonate with hydrofluoric acid[ \text{Pb(OH)}_2 + 2\text{HF} \rightarrow \text{PbF}_2 + 2\text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Lead(II) fluoride undergoes various chemical reactions, including:
Oxidation and Reduction: Lead(II) fluoride can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: In these reactions, lead fluoride can react with other halides to form different lead halides.
Complex Formation: Lead(II) fluoride can form complexes with other compounds, particularly with fluorine-containing ligands.
Common reagents used in these reactions include hydrofluoric acid, potassium fluoride, and sodium fluoride. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Lead(II) fluoride can be compared with other lead halides such as lead chloride, lead bromide, and lead iodide. While all these compounds share similar properties, lead fluoride is unique due to its high melting and boiling points, as well as its ability to form complexes with fluorine-containing ligands . Other similar compounds include difluorocarbene, difluorosilylene, and difluorogermylene .
Eigenschaften
IUPAC Name |
lead(2+);difluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Pb/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIOHCCQGUGKU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014471 | |
| Record name | Lead fluoride (PbF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-46-2, 53096-04-1 | |
| Record name | Lead fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053096041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead fluoride (PbF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEAD FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291824BBS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is lead fluoride considered a promising material for electromagnetic calorimetry?
A1: Lead fluoride exhibits a unique combination of properties that make it suitable for electromagnetic calorimetry. These include its high density (ρ = 7.66 g/cm3) [], short radiation length (X0 = 0.95 cm) [], and small Molière radius (rM = 2.22 cm) []. These characteristics enable the construction of compact, high-resolution calorimeters capable of measuring high-energy photons effectively.
Q2: How does lead fluoride's optical transmission change upon exposure to radiation, and how can this be mitigated?
A2: Studies show that irradiation of PbF2 crystals with gamma rays and high-energy particles leads to a decrease in optical transmission, with a loss of approximately 30% above 350 nm after a certain dosage []. This damage can be partially reversed through optical bleaching using 400 nm light and thermal annealing [].
Q3: What makes lead fluoride a suitable material for Cerenkov detectors?
A3: Lead fluoride is an efficient Cerenkov radiator. Its high refractive index (ranging from 1.937 at 300 nm to 1.749 at 800 nm) [] allows it to effectively generate Cerenkov radiation when traversed by charged particles traveling faster than light in the material.
Q4: Has scintillation been observed in lead fluoride, and what are the implications for its use in detectors?
A4: While PbF2 is primarily known for its Cerenkov radiation, weak scintillation has been observed in PbF2 crystals doped with gadolinium (PbF2:Gd) []. This scintillation, combined with the inherent Cerenkov light, enhances the total light yield, making it potentially attractive for specific high-rate detector applications [].
Q5: What challenges are associated with growing large, high-quality lead fluoride crystals?
A5: Traditional methods of growing lead fluoride crystals often involve vacuum conditions, which can be expensive and lead to defects in the crystal []. Researchers are exploring alternative growth methods, such as a modified non-vacuum Bridgman method, to produce larger, higher quality crystals with improved optical characteristics [].
Q6: What is the crystal structure of lead fluoride, and how does it influence its properties?
A6: Lead fluoride typically exists in two crystal structures: cubic (β-PbF2) and orthorhombic (α-PbF2). The cubic phase is more common and exhibits higher ionic conductivity. Doping with rare-earth ions can induce structural changes and influence the optical and electrical properties of PbF2 [, , ].
Q7: How does the incorporation of rare-earth ions into the lead fluoride lattice affect its luminescence properties?
A7: Doping PbF2 with rare-earth ions like terbium (Tb3+) can introduce luminescence centers within the crystal structure [, ]. These dopants can alter the local symmetry of the lattice, potentially enhancing luminescence by providing radiative pathways for energy relaxation [].
Q8: Can the optical properties of lead fluoride be modified through structural changes?
A8: Yes, the connection between structural characteristics and luminescence in lead fluoride has been studied []. For instance, plastic deformation and the presence of intrinsic structural defects in the orthorhombic phase of PbF2 have been linked to variations in its room-temperature luminescence [].
Q9: What is the role of lead fluoride in the formation and crystallization of glasses?
A10: PbF2 can act as a glass modifier, influencing the network structure and properties of glasses. Research indicates that the crystallization behavior of glasses in the NaPO3-WO3-PbF2 system is influenced by the PbF2 content, with varying concentrations leading to the precipitation of different crystalline phases upon heat treatment [].
Q10: How is lead fluoride used in organic synthesis?
A11: Lead fluoride, particularly in combination with sodium salts, can act as a reagent in organic synthesis. For instance, it facilitates the fluorination of benzyl halides in acetonitrile, offering an alternative method for introducing fluorine atoms into organic molecules [].
Q11: Can lead fluoride promote specific reactions in organic chemistry?
A12: Yes, research indicates that a composite lead fluoride reagent, prepared from PbF2 and NaBr, exhibits selectivity in promoting Friedel-Crafts alkylations with allylic halides. This selectivity leads to the preferential formation of monoallylated aromatic compounds [].
Q12: Have computational methods been used to study lead fluoride?
A13: Yes, molecular dynamics simulations have been employed to investigate various aspects of lead fluoride, including its devitrification process [, ]. These simulations provide insights into the structural changes occurring at the atomic level during the transition from a glassy to a crystalline state.
Q13: What is the role of computational modeling in understanding the behavior of lead fluoride?
A14: Computational models, such as density functional theory (DFT) calculations, have been used to investigate the interaction of lead fluoride with other molecules []. For instance, DFT calculations can predict the binding energies and preferred binding sites for fluoride ions on molecules like triphenylborane, aiding in the development of electrolytes for fluoride shuttle batteries [].
Q14: How does lead fluoride interact with surfactants, and what are the implications for its applications?
A15: Studies have investigated the interaction of PbF2 with nonionic surfactants like Triton X-100 []. The presence of surfactant micelles can influence the crystal growth kinetics and thermodynamics of PbF2. This interaction highlights the importance of considering the impact of additives and formulation components on the behavior of lead fluoride in various applications.
Q15: Can lead fluoride be used as a coating material, and what advantages does it offer?
A16: Lead fluoride's transparency in the infrared region makes it suitable as a coating material for optical components used in CO2 laser systems []. Thin layers of PbF2 deposited on waveguide walls can enhance light transmission, even when the waveguides are bent, making them useful in applications requiring flexible light delivery [].
Q16: How can the elemental composition of lead fluoride be determined?
A18: Ion beam analysis techniques, such as proton-induced gamma-ray emission (PIGE) and Rutherford backscattering spectrometry (RBS), are valuable tools for quantifying elemental content in materials [, ]. These techniques can accurately determine the fluorine and oxygen content in PbF2 samples, providing insights into its stoichiometry and potential defects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















